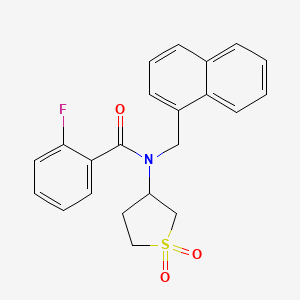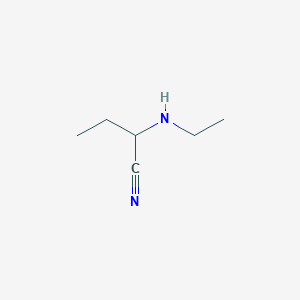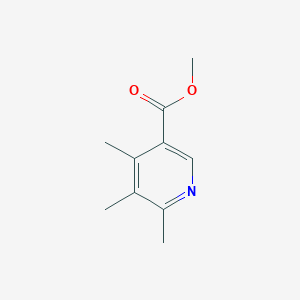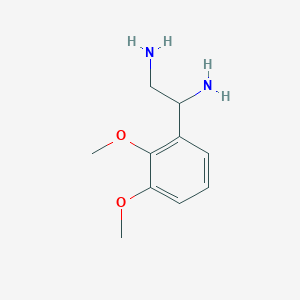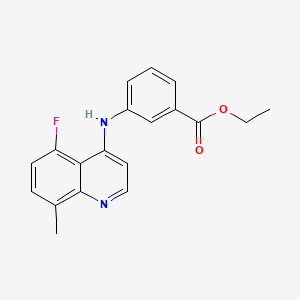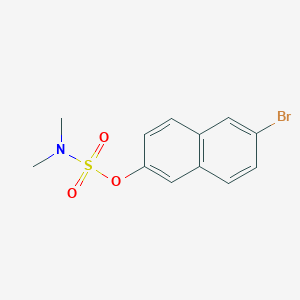
6-Bromo-2-naphthyl (dimethylamino)sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-naphthyl (dimethylamino)sulfonate is an organic compound that features a brominated naphthalene ring substituted with a dimethylamino group and a sulfonate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-naphthyl (dimethylamino)sulfonate typically involves the bromination of 2-naphthol followed by sulfonation and subsequent esterification with dimethylamine. Here is a general synthetic route:
Bromination: 2-Naphthol is treated with bromine in the presence of a suitable solvent like acetic acid to yield 6-bromo-2-naphthol.
Sulfonation: The brominated product is then reacted with chlorosulfonic acid to introduce the sulfonic acid group, forming 6-bromo-2-naphthylsulfonic acid.
Esterification: Finally, the sulfonic acid is esterified with dimethylamine to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-naphthyl (dimethylamino)sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The naphthalene ring can be oxidized or reduced under appropriate conditions.
Hydrolysis: The sulfonate ester can be hydrolyzed to yield the corresponding sulfonic acid and dimethylamine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used, such as 6-azido-2-naphthyl (dimethylamino)sulfonate.
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the naphthalene ring.
Hydrolysis: 6-Bromo-2-naphthylsulfonic acid and dimethylamine.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 6-Bromo-2-naphthyl (dimethylamino)sulfonate serves as a versatile intermediate for the preparation of more complex molecules. Its bromine atom allows for further functionalization through substitution reactions.
Biology
This compound can be used in the development of fluorescent probes and dyes due to its aromatic structure and potential for conjugation with other molecules.
Medicine
Research into its potential as a pharmacophore for drug development is ongoing. Its structural features may be exploited to design molecules with specific biological activities.
Industry
In materials science, it can be used in the synthesis of polymers and other materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism by which 6-Bromo-2-naphthyl (dimethylamino)sulfonate exerts its effects depends on its application. In chemical reactions, it acts as a substrate that undergoes transformation through nucleophilic substitution, oxidation, or reduction. In biological systems, its mechanism would involve interactions with specific molecular targets, potentially affecting pathways related to its structural features.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2-naphthol: Lacks the sulfonate ester and dimethylamino group, making it less versatile in certain reactions.
2-Naphthyl (dimethylamino)sulfonate: Lacks the bromine atom, reducing its reactivity in substitution reactions.
6-Bromo-2-naphthylsulfonic acid: Lacks the esterification with dimethylamine, affecting its solubility and reactivity.
Uniqueness
6-Bromo-2-naphthyl (dimethylamino)sulfonate is unique due to the combination of its bromine atom, sulfonate ester, and dimethylamino group. This combination provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic applications.
Propiedades
Fórmula molecular |
C12H12BrNO3S |
|---|---|
Peso molecular |
330.20 g/mol |
Nombre IUPAC |
(6-bromonaphthalen-2-yl) N,N-dimethylsulfamate |
InChI |
InChI=1S/C12H12BrNO3S/c1-14(2)18(15,16)17-12-6-4-9-7-11(13)5-3-10(9)8-12/h3-8H,1-2H3 |
Clave InChI |
GLSYKPVWGOYTJA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)OC1=CC2=C(C=C1)C=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


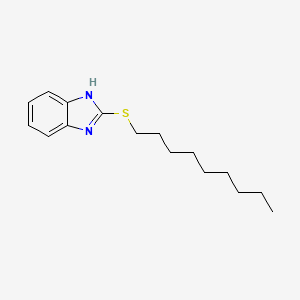
![1,3,8,10b-tetrahydroxy-2-(3-methylbut-2-enyl)-5aH-[1]benzofuro[2,3-b]chromen-11-one](/img/structure/B12120330.png)
![3-[4-(2,4-Dichlorophenoxy)butanamido]benzoic acid](/img/structure/B12120340.png)

